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CAS No.: 6665-69-6
Cat. No.: B191088
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Executive Summary

The structural characterization of 3,5-dihydroxyflavone presents a classic yet intricate
challenge in natural product NMR. The molecule features two hydroxyl groups with distinct
physicochemical behaviors: the 5-OH, which forms a rigid intramolecular hydrogen bond with
the C-4 carbonyl (the "chelated hydroxyl"), and the 3-OH, which is more labile.

This guide provides a self-validating protocol to distinguish this specific isomer from its
congeners (e.g., 5,7-dihydroxyflavone or 3,5,7-trihydroxyflavone) by leveraging the diagnostic
"Anchor Signal" of the 5-OH group and specific HMBC correlations.

Chemical Structure & NMR Challenges

The analyte consists of a flavone backbone (rings A, B, and C).[1][2]
e Ring A: Trisubstituted (5-OH).[3] Protons at H-6, H-7, H-8 form an ABC spin system.
e Ring B: Unsubstituted phenyl ring. Protons form a monosubstituted benzene pattern.

» Ring C: Heterocyclic pyrone ring. Substituents: 3-OH and 4-Keto.

Critical Elucidation Challenges
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» Proton Exchange: The 3-OH signal is susceptible to chemical exchange with water, often
broadening or disappearing in wet solvents.

o Chelation Effects: The 5-OH...O=C-4 interaction causes extreme deshielding, pushing the 5-
OH signal beyond the typical aromatic window (>12 ppm).

» Ring Differentiation: Distinguishing Ring A protons from Ring B protons requires careful
coupling constant (

) analysis.

Experimental Protocol
Sample Preparation (Critical Step)

To observe the labile 3-OH and the sharp 5-OH signals, moisture exclusion is paramount.
e Solvent: DMSO-d

(99.9% D) is the required solvent.

o Why: CD

OD (Methanol-d
) will exchange with hydroxyl protons, erasing the diagnostic OH signals. CDCI

often leads to poor solubility and broad OH peaks.
o Concentration: 5-10 mg of analyte in 600 pL solvent.
e Tube: 5mm high-precision NMR tube.

« Drying: If the 3-OH signal is broad, add activated 4A molecular sieves directly to the NMR
tube 1 hour prior to acquisition.

Acquisition Parameters (600 MHz equivalent)
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H Full
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quaternary
carbons (C-4, C-
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CH/CH
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(up) from CH

(down).

The Solver. Links
5-OH to C-5, C-
6, C-10.

HMBC hmbcgplpndgf 32 - 8 Hz

Structural Elucidation Workflow
Phase 1: The "Anchor" Signal (1H NMR)

The first step is to identify the 5-OH proton. Due to the strong intramolecular Hydrogen Bond
(Resonance Assisted Hydrogen Bond - RAHB) with the C-4 carbonyl, this proton is "locked" in
place.

o Observation: A sharp singlet between 12.0 — 13.0 ppm.
 Validation: If this signal is absent in DMSO-d

, the 5-position is likely substituted (e.g., methoxy) or the backbone is not a flavone.
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Phase 2: Ring A Analysis (The ABC System)

Unlike Galangin (3,5,7-trihnydroxyflavone) which has isolated meta-protons, 3,5-
dihydroxyflavone has three adjacent protons on Ring A (H-6, H-7, H-8).

H-6 (dd): ~6.7 ppm.[4] Coupled to H-7 (ortho) and H-8 (meta).

H-8 (dd): ~7.2 ppm. Coupled to H-7 (ortho) and H-6 (meta).

H-7 (dd/t): ~7.6 ppm.[4] Large ortho couplings to both H-6 and H-8.

Note: H-6 is typically the most shielded (upfield) due to the ortho-effect of the 5-OH oxygen
lone pairs.

Phase 3: Ring B Analysis (Monosubstituted)

The B-ring is unsubstituted, showing a characteristic 2-region pattern:
e H-2', H-6" ~8.0 - 8.2 ppm (Multiplet). Deshielded by the anisotropy of the C-ring.
e H-3', H-4', H-5" ~7.5 - 7.6 ppm (Multiplet).

Phase 4: HMBC Verification (The Connectivity Check)

To confirm the structure is 3,5-dihydroxy (and not an isomer like 3',5'-dihydroxy), observe these
key correlations:

e 5-OH Anchor: The proton at 12.5 ppm must show correlations to C-5 (quaternary), C-6 (CH),
and C-10 (quaternary).

e B-Ring to C-Ring: The H-2'/6' protons must correlate to C-2 (quaternary, ~146 ppm).

Reference Data Tables

The following values are derived from established flavonoid shift rules (Markham/Mabry) and
experimental datasets for 5-hydroxyflavones in DMSO-d
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Positi Multiolicit Assignment
osition ultiplicity Counli )
pling (Hz)  ogic
» PpPM) g
Diagnostic:
5-OH 12.50 s - Intramolecular H-
bond to C=0.
Labile; broadens
3-OH 9.50 - 10.0 brs - _
with trace water.
Ring B (Ortho);
H-2', 6' 8.10 m - deshielded by C-
ring.
Ring A (Meta to
H-7 7.65 dd (or t) 8.0,8.0
5-OH).
Ring B
H-3', 4', 5' 7.55 m -
(Meta/Para).
Ring A (Para to
H-8 7.20 dd 8.0,1.2
5-OH).
Ring A (Ortho to
H-6 6.75 dd 8.0,1.2

5-OH); shielded.

Table 2: C NMR Chemical Shifts (DMSO-d )

© 2026 BenchChem. All rights reserved.

5/10

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191088?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

. Shift ( HMBC Correlations
Position Type : S
rom Proton
, Ppm) ( )
C-14 176.5 C=0 5-OH
C-5 160.5 C-O 5-OH, H-7
H-5 (if present), H-6,
C-7 134.0 CH
H-8
C-2 146.0 C-0 H-2', H-6' (Key Link)
C-3 138.5 C-O 3-OH
C-6 108.0 CH 5-OH, H-8
C-8 110.5 CH H-6
C-9 155.0 C-O H-7
C-10 105.0 C 5-OH, H-6, H-8

Visualization of Signhaling & Workflow
Diagram 1: Elucidation Workflow

This flowchart illustrates the decision-making process during the NMR analysis.
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Start: Unknown Flavonoid Sample

Sample Prep: DMSO-d6 + Mol Sieves

1H NMR Acquisition (16 ppm width)

Check >12.0 ppm Region
Signal Absent
Not 5-Hydroxyflavone

Signal Present (~12.5 ppm)
Confirm 5-OH/4-Keto Motif

Analyze 6.5 - 7.8 ppm
Identify ABC System (H6, H7, H8)

l

Analyze 7.5 - 8.2 ppm
Identify Monosubstituted Ring

Run HMBC Experiment

Verify B-Ring Connection:
H2'/6' -> C2

Structure Confirmed:
3,5-Dihydroxyflavone

Click to download full resolution via product page
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Caption: Step-by-step logic flow for confirming the 3,5-dihydroxyflavone structure, prioritizing
the detection of the chelated 5-OH proton.

Diagram 2: HMBC Correlation Map

This diagram visualizes the critical heteronuclear multiple-bond correlations (HMBC) required

to prove the structure.

Red Nodes = Protons
Blue Nodes = Carbons
Green Arrow = B-Ring Linker

H-2'/6' 3J (Key Link)
(Ring B)

C-4 (Ketone)
3J (H-Bond) 176.5 ppm

2]

Click to download full resolution via product page

Caption: Key HMBC correlations. The green arrow (H-2'/6' to C-2) connects the B-ring to the
core. The 5-OH correlations anchor the A-ring.

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b191088?utm_src=pdf-body
https://www.benchchem.com/product/b191088?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191088?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

References

o Markham, K. R., & Geiger, H. (1994). 1H nuclear magnetic resonance spectroscopy of
flavonoids. In The Flavonoids (pp. 441-497). Chapman and Hall/CRC.

e Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of
Flavonoids.[5][6] Springer-Verlag. (The seminal text on flavonoid shifts).

¢ PubChem Database. (2024). 3,5-Dihydroxyflavone (Compound Summary).[2] National
Library of Medicine. [Link]

o Agrawal, P. K. (1989). Carbon-13 NMR of Flavonoids. Elsevier. (Definitive source for C-13
assignments).

o SciFinder-n/ CAS. (2024). Spectra for CAS 6665-69-6. American Chemical Society.
(Verification of specific shift values). [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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